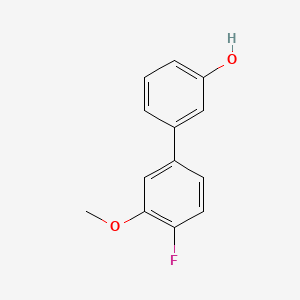

3-(4-Fluoro-3-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYODJWNWJVBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683501 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-92-9 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluoro 3 Methoxyphenyl Phenol

Strategic Application of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in the formation of the critical carbon-carbon and carbon-oxygen bonds within the target molecule.

Suzuki-Miyaura Coupling Approaches for Biphenyl (B1667301) Moiety Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing the biphenyl backbone of 3-(4-Fluoro-3-methoxyphenyl)phenol. wikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target molecule, this would involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halide derivative of the other.

Recent advancements have seen the use of nickel catalysts, which are more economical than palladium and have shown high activity for coupling O-based pseudohalides. wikipedia.orgmdpi.com The choice of catalyst, ligands, and base is crucial for the reaction's success. For instance, a practical Suzuki coupling of phenols has been developed using a specific nickel catalyst in the presence of tosyl fluoride (B91410) as an activator. researchgate.net Water has also been found to significantly improve the efficiency of this one-pot process. researchgate.net

The general reactivity trend for the halide coupling partner is I > OTf > Br >> Cl. wikipedia.org The selection of the appropriate boronic acid or ester and aryl halide is a key strategic decision in the synthesis design. For example, the reaction of an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a base like potassium phosphate (B84403) can yield the desired fluorinated biphenyl structure. rsc.org

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Parameter | Description | Examples |

| Catalyst | Transition metal complex facilitating the reaction. | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃), Nickel complexes (e.g., trans-NiCl(o-Tol)(PCy₃)₂) mdpi.comresearchgate.netorganic-chemistry.org |

| Ligand | Stabilizes the metal center and influences reactivity and selectivity. | Phosphines (e.g., PCy₃, PPh₃), N-heterocyclic carbenes (NHCs) wikipedia.orgmdpi.com |

| Boron Reagent | Organoboron compound, typically a boronic acid or ester. | Arylboronic acids, Arylboronic acid pinacol (B44631) esters gre.ac.ukrsc.org |

| Halide/Pseudohalide | Organohalide or triflate that couples with the boron reagent. | Aryl iodides, bromides, chlorides, and triflates wikipedia.org |

| Base | Activates the organoboron species and facilitates transmetalation. | K₃PO₄, Cs₂CO₃, Na₂CO₃, KF rsc.orgnih.gov |

| Solvent | Medium for the reaction. | Toluene, THF, DMF, water rsc.orgnih.gov |

Ullmann-Type Condensation Reactions in Aryl Ether Formation

The Ullmann condensation is a classical and valuable method for the formation of the aryl ether linkage present in the methoxyphenyl moiety of the target compound. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgmdpi.com Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgunion.edu

Modern advancements have led to the development of milder and more efficient Ullmann-type reactions using catalytic amounts of soluble copper complexes, often with the aid of ligands. wikipedia.orgacs.org These improved methods can tolerate a broader range of functional groups and proceed at lower temperatures. nih.govacs.org The reactivity of the aryl halide in Ullmann condensations generally follows the trend of I > Br > Cl. mdpi.com The choice of base, such as potassium carbonate or cesium carbonate, is also a critical parameter. nih.gov

For the synthesis of this compound, an Ullmann reaction could be envisioned between a suitably substituted fluorophenol and a methoxy-substituted aryl halide, or vice versa, in the presence of a copper catalyst.

Nuance of Nucleophilic Aromatic Substitution Strategies in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) presents another key strategy for synthesizing the phenol component of the target molecule. chemistrysteps.com In contrast to typical nucleophilic substitution reactions, SNAr on an unactivated aryl ring is challenging. However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. chemistrysteps.compressbooks.pub

The mechanism often proceeds through an addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group (like a halide), forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. pressbooks.pub For aryl halides without activating groups, the reaction can sometimes proceed via a high-energy benzyne (B1209423) intermediate under harsh conditions. chemistrysteps.compressbooks.pub

In the context of synthesizing this compound, a precursor molecule could be designed with an appropriate leaving group that can be displaced by a hydroxide (B78521) or a protected hydroxyl group to form the phenol. The fluorine and methoxy (B1213986) groups on the phenyl ring will influence the reactivity and regioselectivity of such a substitution. Recent research has also demonstrated transition-metal-catalyzed SNAr reactions, for example, using rhodium catalysts to enable the substitution of less reactive aryl chlorides and bromides. acs.org

Innovative Reaction Conditions and Techniques

One-Pot Synthesis Protocols for Enhanced Efficiency

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. organic-chemistry.org These procedures involve conducting multiple reaction steps in a single reaction vessel without isolating the intermediates. researchgate.netrsc.org

For the synthesis of a complex molecule like this compound, a one-pot approach could involve a sequence of reactions, such as a Suzuki-Miyaura coupling followed by a deprotection step or another functional group transformation. For instance, a one-pot Suzuki coupling of phenols has been developed where the phenol is activated in situ with tosyl fluoride, followed by the nickel-catalyzed cross-coupling with a boronic acid. mdpi.comresearchgate.net

The development of such protocols requires careful optimization of reaction conditions to ensure compatibility between the different reagents and catalysts used in each step. Successful one-pot syntheses can dramatically streamline the production of the target compound.

Sonochemical and Photochemical Catalysis in this compound Synthesis

The application of advanced catalytic methods, such as sonochemical and photochemical catalysis, offers promising avenues for the synthesis of complex organic molecules like this compound. These techniques can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. questjournals.org

Sonochemical methods utilize high-intensity ultrasound to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. questjournals.org While specific studies on the direct sonochemical synthesis of this compound are not extensively documented, the principles of sonochemistry can be applied to key steps in its synthesis, such as the Suzuki-Miyaura cross-coupling reaction. Ultrasound irradiation has been shown to significantly accelerate such metal-catalyzed reactions, often resulting in improved yields and purities of the final products. questjournals.orgresearchgate.net

Photochemical catalysis, on the other hand, employs light to activate a photocatalyst, which then initiates the desired chemical transformation. acs.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool in organic synthesis for its ability to facilitate challenging bond formations under mild conditions. acs.org The synthesis of this compound could potentially be achieved through a photoredox-mediated cross-coupling of a suitable 4-fluoro-3-methoxyphenyl precursor with a 3-hydroxyphenyl derivative. This approach would involve the generation of radical intermediates through single-electron transfer processes, offering a complementary pathway to traditional transition-metal-catalyzed methods. acs.org

Below is a table summarizing the potential applications and advantages of these advanced catalytic methodologies in the synthesis of this compound.

| Catalytic Method | Potential Application in Synthesis | Key Advantages |

| Sonochemical Catalysis | Acceleration of Suzuki-Miyaura or other cross-coupling reactions for C-C bond formation. | Increased reaction rates, higher yields, improved product purity, energy efficiency. questjournals.orgresearchgate.net |

| Photochemical Catalysis | Photoredox-mediated cross-coupling of aryl halides/boronic acids. | Mild reaction conditions (room temperature), high functional group tolerance, access to unique reaction pathways via radical intermediates. acs.orgacs.org |

Synthesis of Precursors and Intermediate Compounds Relevant to this compound

The synthesis of this compound relies on the preparation of key precursors and intermediates. The most common synthetic strategies, such as the Suzuki-Miyaura coupling, involve the reaction between two main building blocks: a derivative of 4-fluoro-3-methoxyphenol (B40349) and a derivative of 3-halophenol.

One crucial precursor is a 4-fluoro-3-methoxyphenyl-containing compound, which can be functionalized for cross-coupling reactions. For instance, 4-fluoro-3-methoxyphenylboronic acid is a common intermediate for Suzuki coupling. This can be synthesized from 1-bromo-4-fluoro-3-methoxybenzene, which in turn can be prepared from commercially available starting materials. Another important precursor is (4-fluoro-3-methoxyphenyl)methanol, a versatile intermediate for various organic transformations.

The other key component is a 3-hydroxyphenyl derivative, suitably functionalized for the cross-coupling reaction. Typically, a halogenated phenol such as 3-bromophenol (B21344) or 3-iodophenol (B1680319) is used, often with the hydroxyl group protected to prevent side reactions.

The synthesis of related compounds provides insights into the preparation of relevant intermediates. For example, the synthesis of 2-(4-fluoro-3-methoxyphenyl)acetic acid is a known process and serves as a precursor for more complex molecules. nih.gov Similarly, methods for the synthesis of other substituted fluorophenols, such as 4-fluoro-3-trifluoromethylphenol via diazotization of the corresponding aniline, highlight established routes for creating key structural motifs. google.com

The following table details some of the important precursors and intermediates, along with their typical synthetic routes.

| Precursor/Intermediate | Structure | Role in Synthesis | Common Synthetic Route |

| 1-Bromo-4-fluoro-3-methoxybenzene | Br-C₆H₃(F)(OCH₃) | Precursor to boronic acid or other organometallic reagents. | Bromination of 2-fluoroanisole. |

| 4-Fluoro-3-methoxyphenylboronic acid | B(OH)₂-C₆H₃(F)(OCH₃) | Key component for Suzuki-Miyaura cross-coupling. | Reaction of 1-bromo-4-fluoro-3-methoxybenzene with a borane (B79455) source and a strong base. |

| 3-Bromophenol | Br-C₆H₄-OH | Coupling partner in Suzuki-Miyaura or other cross-coupling reactions. | Commercially available; can be synthesized from 3-bromoanisole (B1666278) via demethylation. |

| (4-Fluoro-3-methoxyphenyl)methanol | HOCH₂-C₆H₃(F)(OCH₃) | Versatile intermediate for further functionalization. | Reduction of 4-fluoro-3-methoxybenzoic acid or its ester. |

| 2-(4-Fluoro-3-methoxyphenyl)acetic acid | HOOCCH₂-C₆H₃(F)(OCH₃) | Building block for more complex structures containing the 4-fluoro-3-methoxyphenyl moiety. nih.gov | Various multi-step syntheses from fluorinated precursors. |

Chemical Reactivity, Reaction Mechanisms, and Stability of 3 4 Fluoro 3 Methoxyphenyl Phenol

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Phenolic Ring

The phenolic ring in 3-(4-fluoro-3-methoxyphenyl)phenol contains a hydroxyl (-OH) group and a 3-(4-fluoro-3-methoxyphenyl) substituent. The regiochemical outcome of electrophilic aromatic substitution (EAS) on this ring is primarily controlled by the powerful activating and directing effects of the hydroxyl group.

The hydroxyl group is a strong electron-donating group through resonance (+M effect), which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. makingmolecules.com This activation is most pronounced at the positions ortho and para to the hydroxyl group. makingmolecules.com In the case of this compound, the available positions for electrophilic attack are C2, C4, and C6.

Directing Effects : The hydroxyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Steric Hindrance : The C4 position is blocked by the bulky 4-fluoro-3-methoxyphenyl substituent. Therefore, substitution is anticipated to occur exclusively at the two ortho positions, C2 and C6. The large size of the substituent at the C3 position may introduce steric hindrance, potentially influencing the ratio of C2 to C6 substituted products, often favoring the less hindered C6 position. wikipedia.org

Regioselectivity : The synthesis of highly substituted phenols often contends with limited regioselectivity, where established directing effects can be difficult to overcome. nih.govoregonstate.edu However, for a strongly activating group like the phenol's hydroxyl group, its directing effect is dominant. makingmolecules.com

The predictable outcome of electrophilic attack on the phenolic ring is summarized in the table below.

| Available Position | Director | Predicted Outcome | Rationale |

| C2 | Ortho to -OH | Favorable | Activated by the strongly electron-donating hydroxyl group. May experience some steric hindrance from the adjacent aryl substituent. |

| C4 | Para to -OH | Blocked | Position is occupied by the 4-fluoro-3-methoxyphenyl group. |

| C6 | Ortho to -OH | Highly Favorable | Activated by the hydroxyl group and is sterically less hindered than the C2 position. |

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity and Electron Density

The second aromatic ring of the molecule contains a fluorine atom at the 4'-position and a methoxy group at the 3'-position. The interplay between these two substituents determines the electron density and reactivity of this phenyl ring.

Methoxy Group (-OCH₃) : The methoxy group is a potent activating group. It exerts a strong electron-donating resonance effect (+M) that greatly outweighs its electron-withdrawing inductive effect (-I). This significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself (C2', C4', and C6'). researchgate.net

Fluorine Atom (-F) : Halogens present a more complex scenario. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). masterorganicchemistry.com However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). For fluorine, the -I and +M effects are competing, but it is generally considered a deactivating group, albeit an ortho-, para-director. wikipedia.org In some cases, the reactivity at the para position of fluorobenzene (B45895) can be comparable to that of benzene (B151609) itself. wikipedia.org

The combined influence on the 4-fluoro-3-methoxyphenyl ring is a nuanced balance of these effects. The powerful activating character of the methoxy group dominates, making this ring generally electron-rich. However, the fluorine atom modulates the electron distribution. Electrophilic attack on this ring would be directed primarily by the stronger activating methoxy group to its ortho and para positions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence |

| -OCH₃ (Methoxy) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of oxidative reactivity. The oxidation of phenols is a fundamental process that can proceed through several mechanisms, typically initiated by the formation of a phenoxyl radical. nih.govscispace.com

The initial step in the oxidation of this compound involves the abstraction of the hydrogen atom from the hydroxyl group, which can occur via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) pathway. nih.gov This generates a neutral phenoxyl radical. The rate and facility of this process are influenced by the electronic properties of the substituents on the phenolic ring.

Subsequent reactions of the phenoxyl radical can lead to various products:

Dimerization/Polymerization : Phenoxyl radicals can couple with each other, leading to dimers or polymeric materials.

Quinone Formation : Further oxidation can lead to the formation of benzoquinones. nih.govacs.org For instance, 2,6-di-tert-butylphenol (B90309) derivatives are oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. nih.gov

Ring Cleavage : Under more aggressive oxidative conditions, such as with hydroxyl radicals, the aromatic ring can be cleaved to produce smaller, short-chain organic acids. pnas.org

Stability and Reactivity of the Carbon-Fluorine Bond in the this compound System

The carbon-fluorine (C-F) bond is renowned for its exceptional strength and stability, making it one of the most robust single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com This high bond dissociation energy is a result of the significant polarity of the bond, stemming from fluorine's high electronegativity, which imparts partial ionic character. wikipedia.org

In the context of this compound, the C-F bond is expected to be highly unreactive under most conditions. alfa-chemistry.comcas.cn Its stability is further enhanced by the electronic environment of the aromatic ring to which it is attached. Nucleophilic aromatic substitution (SNAr) is a primary pathway for cleaving an aryl-fluorine bond, but this reaction requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the fluorine. masterorganicchemistry.com

In this molecule, the fluorine atom at C4' has an electron-donating methoxy group at the adjacent C3' position. This methoxy group enriches the ring with electron density, making it non-conducive to nucleophilic attack. researchgate.net Therefore, the C-F bond in this system is exceptionally stable and not susceptible to cleavage via SNAr. While enzymatic or highly specific chemical methods can cleave C-F bonds, they represent specialized cases. acs.orgnih.gov

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Strength |

| C-F | ~115-130 | Strongest Carbon-Halogen Bond |

| C-Cl | ~84 | Moderate |

| C-Br | ~72 | Weaker |

| C-I | ~58 | Weakest |

| Data for CH₃-X bond. wikipedia.org |

Chemical Stability Under Varied Acidic and Basic Conditions

Basic Conditions : As a phenol (B47542), the molecule is weakly acidic and will readily deprotonate in the presence of a base to form the corresponding sodium or potassium phenoxide salt. The resulting phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring. chemrxiv.org While the phenoxide is stable, it is generally more susceptible to oxidation than the protonated phenol.

Acidic Conditions : The molecule is largely stable in acidic media. The carbon-fluorine bond is highly resistant to acidic cleavage. alfa-chemistry.comcas.cn The ether linkage of the methoxy group is also generally stable, though it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), a standard reaction for aryl methyl ethers.

The biphenyl (B1667301) core structure and the C-F bond are inert to a wide range of pH values, with the primary reactivity centered on the acidic nature of the phenolic hydroxyl group and the potential for ether cleavage under forcing acidic conditions. cas.cn

Structure Activity Relationship Sar Elucidation for 3 4 Fluoro 3 Methoxyphenyl Phenol and Its Analogs

Systemic Exploration of Substituent Effects on Biological Activity in Non-Human Systems

The biological activity of biphenyl (B1667301) derivatives, including 3-(4-Fluoro-3-methoxyphenyl)phenol, is significantly influenced by the nature and position of substituents on the phenyl rings. ontosight.ai In non-human systems, these compounds have been explored for a variety of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The substitution pattern, including the presence of methoxy (B1213986) and fluoro groups, can greatly affect the compound's pharmacokinetic properties and its interaction with biological targets. ontosight.ai

For instance, studies on various analogs have demonstrated that even minor changes to the substituents can lead to substantial differences in biological outcomes. Research on related structures, such as 4-thiazolidinone (B1220212) derivatives with a biphenyl group, showed that introducing a fluorine atom decreased inhibitory activities against human dihydroorotate (B8406146) dehydrogenase (hDHODH). mdpi.com In another study on diarylpyrimidines, the introduction of electron-donating groups like methyl or methoxy led to decreased antiviral activity against HIV-1 compared to the unsubstituted analog. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various biphenyl-containing analogs in non-human systems.

| Analog Class | Substituent Change | Effect on Biological Activity | Target/System |

| 4-Thiazolidinones | Introduction of fluorine to the biphenyl group. | Decreased inhibitory activity. mdpi.com | Human Dihydroorotate Dehydrogenase (hDHODH) mdpi.com |

| Diarylpyrimidines | Addition of methyl or methoxy groups. | Decreased antiviral activity. nih.gov | HIV-1 Reverse Transcriptase nih.gov |

| 3-Arylisoquinolinones | meta-substitution with -OCH₃ or -F vs. para-substitution. | Significantly enhanced antiproliferative activity (up to 700-fold). acs.org | Cancer cell lines (breast, liver, lung, colon) acs.org |

| Quinoxaline 1,4-di-N-oxides | 7-methoxy and 3-(4'-fluorophenyl) substitution. | High antimalarial activity against resistant strains. researchgate.net | Plasmodium falciparum (K1 strain) researchgate.net |

These findings underscore the importance of systematic exploration of substituent effects to optimize the biological activity of biphenyl scaffolds for various therapeutic applications.

Positional Isomerism and Stereochemical Impact on Molecular Interactions

The spatial arrangement of atoms and functional groups, dictated by positional isomerism and stereochemistry, plays a pivotal role in the molecular interactions of this compound and its analogs. The relative positions of the fluoro, methoxy, and hydroxyl groups can significantly alter the molecule's shape, electronic distribution, and ability to bind to specific biological targets. nih.govnih.gov

A compelling example of the impact of positional isomerism is seen in studies of 3-arylisoquinolinones. acs.org Analogs with substituents at the meta position of the aryl ring exhibited dramatically enhanced antiproliferative activity—up to 700 times greater—than their corresponding para-isomers. acs.org This profound difference was attributed to the ability of the meta-substituted compounds to fit into a specific subpocket of the colchicine-binding site on tubulin, an interaction that is sterically hindered for the para-isomers. acs.org

Similarly, in a series of triphenylethylene (B188826) analogs, the positioning of fluoro and methoxy groups on one of the phenyl rings was critical for estrogenic activity. mdpi.com A compound with a 4-methoxy and 3-fluoro substitution pattern was six times more potent than its positional isomer with a 3-methoxy and 4-fluoro arrangement. mdpi.com This highlights that a subtle change in the placement of these groups can lead to a significant difference in biological response. mdpi.com

The following table illustrates the impact of positional isomerism on the biological activity of related compounds.

| Compound/Analog Class | Positional Isomers Compared | Observed Impact on Activity/Interaction |

| 3-Arylisoquinolinones | meta-substituted vs. para-substituted aryl ring. | meta-isomers showed up to 700-fold higher antiproliferative activity. acs.org |

| Triphenylethylenes | 3-fluoro-4-methoxy vs. 4-fluoro-3-methoxy on ring A. | 3-fluoro-4-methoxy isomer was 6-fold more potent in estrogenic activity. mdpi.com |

| Aminotetralin-piperazine hybrids | Variation of the phenolic hydroxyl group position. | Positional changes significantly affected binding affinity and selectivity for D2/D3 dopamine (B1211576) receptors. acs.org |

| 4-Thiazolidinone derivatives | 2'-, 3'-, or 4'-methoxy substitution on the biphenyl group. | The 3'-methoxy derivative was slightly more potent than the 2'- and 4'-isomers. mdpi.com |

These examples clearly demonstrate that positional isomerism is a critical determinant of molecular interactions and biological efficacy, making it a key consideration in the design of new therapeutic agents based on the biphenyl scaffold.

Fluorine Atom Placement and its Influence on Lipophilicity and Target Binding Affinity

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to modulate a drug candidate's properties, including its lipophilicity and target binding affinity. researchgate.net For this compound and its analogs, the position of the fluorine atom can have a profound impact on these characteristics.

Fluorine is highly electronegative and its incorporation can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. researchgate.net The carbon-fluorine bond can participate in hydrophobic interactions and, in some contexts, act as a hydrogen bond acceptor. researchgate.net These properties can enhance binding affinity to target proteins. researchgate.netresearchgate.net For example, fluorinated analogs of combretastatin (B1194345) A-4, a tubulin-targeting agent, have shown varying effects on cytotoxicity and tubulin binding, with a 3-fluoro-4-(3-fluoro-4-methoxyphenyl) derivative demonstrating potent activity. nih.gov

The effect of fluorine on lipophilicity, a key factor in membrane permeability and bioavailability, is complex. While fluorination of aromatic compounds often increases lipophilicity, this is not always the case, particularly with aliphatic systems. core.ac.uknih.gov The introduction of a fluorine atom can increase a molecule's resistance to metabolic degradation, which is a favorable pharmacokinetic property. researchgate.net However, in some cases, the addition of fluorine can reduce biological potency. For instance, introducing a fluorine atom into certain 4-thiazolidinone derivatives decreased their inhibitory activity. mdpi.com

The table below provides examples of how fluorine placement affects lipophilicity and biological activity in related compounds.

| Compound Series | Fluorine Substitution | Effect on Lipophilicity (logP/logD) | Impact on Biological Activity |

| β-Lactam CA-4 Analogs | 3-fluoro on β-lactam ring and 3-fluoro on phenyl ring B. | logP of 3.10. nih.gov | Potent antiproliferative activity (IC₅₀ = 0.095 µM). nih.gov |

| β-Lactam CA-4 Analogs | Removal of 3-fluoro from phenyl ring B. | Not specified. | Reduced potency (IC₅₀ = 0.312 µM). nih.gov |

| Pyrazole Derivatives | Addition of fluorine groups. | Not specified. | Enhanced inhibitory activity against iNOS. mdpi.comresearchgate.net |

| Thiazole (B1198619) Derivatives | Fluorine on phenyl ring. | Not specified. | Reduced anticancer potency compared to unsubstituted analog. researchgate.net |

These findings illustrate that the influence of fluorine is highly context-dependent. Its placement must be carefully considered to achieve the desired balance of lipophilicity, metabolic stability, and target binding affinity for optimal pharmacological effect.

Role of the Methoxy Moiety in Modulating Pharmacological Efficacy

The methoxy (-OCH₃) group present in this compound is a critical modulator of its pharmacological properties. This functional group can influence a molecule's efficacy through several mechanisms, including its effects on lipophilicity, metabolic stability, and direct interactions with biological targets. ontosight.aiontosight.ai

The methoxy group can affect a compound's ability to cross biological membranes by altering its lipophilicity. ontosight.ai Its oxygen atom can also act as a hydrogen bond acceptor, which can be crucial for binding to a specific site on a target protein. ontosight.ai In studies of biphenyl analogs of colchicine (B1669291), which binds to tubulin, the methoxy groups on one of the rings were found to be important for activity. csic.es Specifically, the proper positioning of a methoxy group was critical for the ligand to fit correctly into the colchicine binding site. csic.es

Furthermore, the metabolic stability of a compound can be influenced by the presence of a methoxy group. While they can be sites of metabolism (O-demethylation), their presence can also sterically hinder metabolism at adjacent positions.

The table below presents findings on the role of the methoxy group in various biphenyl-related structures.

| Compound Class | Role/Effect of Methoxy Group | Biological Target/System |

| Biphenyl Colchicine Analogs | Essential for proper fitting into the binding site. csic.es | Tubulin csic.es |

| 4-Thiazolidinone Derivatives | Introduction of a methoxy group at the 2'-, 3'-, or 4'-position of the biphenyl group resulted in a roughly 2-fold reduction in inhibitory activity compared to the unsubstituted compound. mdpi.com | Human Dihydroorotate Dehydrogenase (hDHODH) mdpi.com |

| Diarylpyrimidines | Introduction of methoxy groups led to decreased activity compared to the unsubstituted analog. The activity followed the order: 4'-methoxy > 2'-methoxy > 3'-methoxy. nih.gov | HIV-1 Reverse Transcriptase nih.gov |

| Hydroxylated Biphenyls | The 2-methoxy phenol (B47542) moiety is a key structural feature in natural dimers with antioxidant activity. nih.gov | Free radical scavenging nih.gov |

Computational and Cheminformatics Approaches to SAR Prediction

Computational and cheminformatics tools are increasingly vital for predicting and rationalizing the structure-activity relationships (SAR) of compounds like this compound. researchgate.net These methods allow for the in-silico evaluation of molecular properties and potential biological activities, guiding the synthesis of more potent and selective analogs.

Molecular docking is a prominent computational technique used to predict the preferred binding orientation of a molecule to a target protein. acs.org For example, docking studies of 3-arylisoquinolinones into the colchicine-binding site of tubulin successfully explained why meta-substituted analogs were significantly more active than their para-isomers. acs.org The calculations showed that the meta substituent could occupy a specific subpocket, which was not possible for the para substituent, thus rationalizing the observed difference in antiproliferative activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological activity. researchgate.net These models can help predict the activity of unsynthesized compounds. Furthermore, computational tools can calculate key physicochemical properties like lipophilicity (logP), pKa, and electronic properties (e.g., molecular electrostatic potential), which are crucial for understanding pharmacokinetics and target interactions. researchgate.netacs.org For instance, Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of molecules, providing insights into how substituents like fluorine and methoxy groups influence the molecule's behavior. researchgate.net

The table below summarizes the application of various computational approaches in studying related compounds.

| Computational Method | Application/Finding | Compound Class/Target |

| Molecular Docking | Predicted binding modes and rationalized the superior activity of meta-isomers. acs.org | 3-Arylisoquinolinones / Tubulin acs.org |

| Molecular Docking | Predicted interactions of compounds within the Mycobacterium tuberculosis enoyl reductase enzyme. semanticscholar.org | Benzoxazole derivatives / M. tuberculosis enoyl reductase semanticscholar.org |

| DFT / Molecular Dynamics | Used to study electronic, chemical, and biological characteristics of potent anticancer thiazole derivatives. researchgate.net | Thiazole derivatives / EGFR researchgate.net |

| Semiempirical PM6 Method | Used to rationalize the molecular packing and stabilization of self-assembled structures. nih.gov | BODIPY dyes nih.gov |

| Osiris/Molinspiration Toolkits | Calculated drug-likeness scores and molecular properties to predict pharmacokinetic profiles. semanticscholar.org | Benzoxazole derivatives semanticscholar.org |

These computational and cheminformatics approaches provide a powerful framework for accelerating the drug discovery process by enabling a more rational design of novel analogs based on a deeper understanding of their structure-activity relationships.

Advanced Computational and Theoretical Investigations of 3 4 Fluoro 3 Methoxyphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides valuable insights into molecular geometry, orbital energies, and charge distributions. For 3-(4-Fluoro-3-methoxyphenyl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental characteristics. openaccesspub.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tandfonline.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The presence of two aromatic rings connected by a single bond introduces conformational flexibility.

Conformational analysis of this molecule involves exploring the potential energy surface by rotating the dihedral angle between the two rings. iucr.org These calculations can identify the most stable conformer(s) and any energy barriers between them. The optimized geometry provides crucial data on bond lengths and angles, which are often in good agreement with experimental values obtained from techniques like X-ray crystallography. iucr.org

Below is a representative data table of optimized geometric parameters for a biphenyl (B1667301) system, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.489 | ||

| C-O (phenol) | 1.365 | ||

| C-O (methoxy) | 1.370 | ||

| C-F | 1.355 | ||

| C-C-O (phenol) | 118.5 | ||

| C-C-O (methoxy) | 115.0 | ||

| Phenyl-Phenyl | 38.5 |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. tandfonline.com For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the biphenyl system. The HOMO-LUMO gap can be used to predict intramolecular charge transfer (ICT) and has implications for the molecule's potential biological activity and nonlinear optical properties. researchgate.nettandfonline.com

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.91 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface. researchgate.net

For this compound, the MEP map would reveal:

Negative regions (red/yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atom. researchgate.net

Positive regions (blue): These electron-deficient areas are prone to nucleophilic attack and are usually found around the hydrogen atoms, particularly the phenolic proton. researchgate.net

Neutral regions (green): These areas have a near-zero potential.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies and intensities of a molecule. openaccesspub.org These calculated frequencies are often scaled to better match experimental IR spectra. The predicted spectrum can help in assigning the observed vibrational bands to specific functional groups and modes of vibration, such as the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-F stretching vibrations. openaccesspub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. openaccesspub.org The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation and assignment of experimental NMR spectra, confirming the connectivity of atoms in the molecule. openaccesspub.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). openaccesspub.org This method is crucial in drug discovery for understanding how a molecule like this compound might interact with a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose predicted by docking and revealing key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. These simulations can also provide insights into the conformational changes that may occur in both the ligand and the receptor upon binding.

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the reactants, products, intermediates, and, crucially, the transition states of a reaction. chemrxiv.org The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate.

For reactions involving this compound, such as its synthesis or its metabolic transformations, quantum chemical calculations can:

Predict the most likely reaction pathways. researchgate.net

Calculate the activation energies associated with different pathways, thus determining which are kinetically favored. researchgate.net

Characterize the geometry and electronic structure of transition states. chemrxiv.org

This information is fundamental for understanding the reactivity of the molecule and for designing more efficient synthetic routes or predicting its metabolic fate. chemrxiv.orgrsc.org

Thermodynamic Studies of Radical Scavenging Mechanisms Involving Phenolic Biphenyls

The antioxidant capability of phenolic compounds, including the biphenyl derivative this compound, is fundamentally governed by their ability to neutralize free radicals. Advanced computational and theoretical chemistry offers powerful tools to investigate the thermodynamics of these reactions, providing deep insights into the specific mechanisms at play. The primary mechanisms through which phenolic antioxidants exert their radical-scavenging effects are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netresearchgate.net The thermodynamic viability of each of these pathways is assessed through key parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). plos.orgmdpi.com

The environment, particularly the polarity of the solvent, plays a crucial role in determining the predominant radical scavenging mechanism. researchgate.net In nonpolar or gas-phase environments, the HAT mechanism is often favored, whereas in polar, ionizing solvents, the SPLET mechanism tends to be the major pathway. researchgate.netnih.gov

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The primary thermodynamic descriptor for the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. nih.gov A lower BDE value indicates a weaker O-H bond, facilitating easier hydrogen atom donation and thus a higher antioxidant activity via the HAT pathway. nih.gov Electron-donating groups on the phenolic ring generally decrease the BDE, enhancing antioxidant activity, while electron-withdrawing groups tend to increase it. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, the phenolic antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion.

ArOH + R• → ArOH•+ + R- ArOH•+ + R- → ArO• + RH

The feasibility of the initial electron transfer step is evaluated by the Ionization Potential (IP). A lower IP value suggests a greater propensity for the compound to donate an electron. The subsequent proton transfer is described by the Proton Dissociation Enthalpy (PDE). The SET-PT mechanism is often considered a significant contributor to antioxidant activity in polar solvents. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism also involves two steps, but in the reverse order of SET-PT. First, the phenolic antioxidant loses a proton to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the phenoxide anion to the free radical.

ArOH ⇌ ArO- + H+ ArO- + R• → ArO• + R-

The first step, deprotonation, is governed by the Proton Affinity (PA). A lower PA value indicates a more acidic phenol, favoring the formation of the phenoxide anion. The subsequent electron transfer is assessed by the Electron Transfer Enthalpy (ETE). The SPLET mechanism is particularly favored in polar solvents that can stabilize the resulting ions. nih.gov

Computational Insights into Substituted Phenolic Biphenyls

To illustrate the concepts, a hypothetical data table based on general findings for substituted phenolic compounds is presented below. Note that these are not experimental values for this compound but are representative of how such data would be presented and interpreted.

Table 1: Hypothetical Thermodynamic Parameters for Radical Scavenging Mechanisms (kcal/mol)

| Parameter | Gas Phase | Benzene (B151609) | Ethanol | Water |

| BDE | 85.0 | 86.5 | 87.2 | 87.5 |

| IP | 180.5 | 175.0 | 160.3 | 158.1 |

| PDE | - | - | 35.1 | 30.2 |

| PA | 340.2 | 100.1 | 45.3 | 42.8 |

| ETE | - | - | 85.6 | 83.4 |

This table is for illustrative purposes only and does not represent measured data for this compound.

Biological and Biochemical Research on 3 4 Fluoro 3 Methoxyphenyl Phenol: Non Human Systems

In Vitro Pharmacological Profiling in Cell-Free and Non-Human Cell-Based Assays

In vitro studies are fundamental to elucidating the pharmacological profile of a compound, providing insights into its interactions with specific biological targets and its effects on cellular functions.

Enzyme Inhibition and Receptor Binding Studies

The interaction of a compound with enzymes and receptors is a key determinant of its biological effect. Research has explored the inhibitory and binding potential of molecules containing the 4-fluoro-3-methoxyphenyl moiety against various targets.

Acetylcholinesterase (AChE): Derivatives of 3-(4-fluoro-3-methoxyphenyl)phenol have been investigated for their potential to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For instance, a 1,3,4-oxadiazole (B1194373) derivative incorporating the 4-fluoro-3-methoxyphenyl group, specifically 2-((2-(ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole, has demonstrated inhibitory activity against AChE. nih.govacs.org The potency of this derivative is attributed in part to the presence of the fluorine and methoxy (B1213986) groups on the phenyl ring. nih.govacs.org

Meprin α/β: Meprins are metalloproteases involved in various physiological and pathological processes, including cancer and fibrosis. nih.gov While direct studies on this compound are limited, related structures have been evaluated. For example, pyrazole-based compounds containing a substituted halophenol moiety have shown potent inhibition of both meprin α and meprin β. nih.gov

Metabotropic Glutamate Receptor 2 (mGluR2): The mGluR2 is a therapeutic target for several neuropsychiatric disorders. biorxiv.orgbohrium.comresearchgate.netnih.gov Complex molecules containing the 4-fluoro-3-methoxyphenyl group have been developed as modulators of this receptor. One such compound, a potent negative allosteric modulator (NAM), demonstrated high affinity for mGluR2, with the 2-fluoro-4-methoxyphenyl substituent being a key feature for its activity. biorxiv.orgnih.gov

The table below summarizes the inhibitory activities of related compounds.

| Compound Class | Target | Activity |

| 1,3,4-Oxadiazole Derivative | Acetylcholinesterase (AChE) | Inhibition nih.govacs.org |

| Pyrazole-based Derivative | Meprin α and β | Inhibition nih.gov |

| Pyrano[2,3-b]pyridine Derivative | mGluR2 | Negative Allosteric Modulation biorxiv.orgnih.gov |

Modulation of Intracellular Signaling Pathways and Gene Expression

The ability of a compound to influence cellular signaling is crucial to its mechanism of action. Research on related compounds suggests potential pathways that could be modulated. For example, the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cytokine signaling, has been observed with structurally similar molecules. knu.ac.krnih.gov Inhibition of the STAT3 pathway can, in turn, affect the expression of pro-inflammatory genes. knu.ac.krnih.gov

Investigation of Antioxidant and Anti-inflammatory Mechanisms

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals. researchgate.netacs.org The antioxidant capacity of phenols can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net The introduction of fluorine atoms can sometimes reduce antioxidant activity by increasing the acidity of the phenolic hydroxyl group, making the hydrogen less available for donation. mdpi.com

The anti-inflammatory effects of related compounds are often linked to the inhibition of key inflammatory mediators and signaling pathways, such as STAT3, which can reduce the production of pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. knu.ac.krnih.gov

Anti-proliferative and Cytotoxic Effects on Non-Human Cancer Cell Lines

The 4-fluoro-3-methoxyphenyl scaffold is found in several compounds designed as anti-cancer agents. These compounds often target microtubules, essential components of the cellular cytoskeleton involved in cell division.

Breast Cancer Cells: A fluorinated β-lactam analogue of combretastatin (B1194345) A-4, which incorporates a 3-fluoro-4-methoxyphenyl group, exhibited potent anti-proliferative activity against the MCF-7 human breast cancer cell line. mdpi.com Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com Similarly, certain 3-arylisoquinolinones with meta-substitutions on the aryl ring, including fluorine, have shown significantly enhanced anti-proliferative activity across a range of cancer cell lines, such as MDA-MB-231 (breast), HepG2 (liver), and HCT116 (colon), by interacting with microtubules. acs.org

Colorectal Cancer Cells: Indole-chalcone derivatives have demonstrated high potency against HCT116 and CT26 colorectal cancer cell lines, with activity linked to the substitution pattern on the phenyl ring. nih.gov

The table below presents the anti-proliferative activity of related compounds on various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity |

| Fluorinated β-lactam | MCF-7 (Breast) | Potent anti-proliferative activity (IC50 = 0.095 µM) mdpi.com |

| 3-Arylisoquinolinone | MDA-MB-231 (Breast), HepG2 (Liver), SNU423 (Liver), A549 (Lung), HCT116 (Colon) | Greater growth-inhibitory activity than para-substituted analogues acs.org |

| Indole-chalcone | HCT116 (Colorectal), CT26 (Colorectal) | High potency (IC50 values of 4.52 and 18.69 nM, respectively) nih.gov |

In Vivo Preclinical Efficacy Studies in Animal Models

Animal models are indispensable for evaluating the efficacy of a potential therapeutic agent in a living organism, providing a bridge between in vitro findings and potential human applications.

Assessment of Efficacy in Specific Disease Models

Liver Sepsis: Sepsis is a severe systemic inflammatory response to infection that can lead to organ failure. knu.ac.krnih.govnih.gov Animal models of sepsis, often induced by lipopolysaccharide (LPS), are used to test anti-inflammatory therapies. nih.govresearchgate.net A compound structurally related to this compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to alleviate LPS-induced liver sepsis in mice. knu.ac.krnih.gov This effect was achieved by inhibiting the STAT3 signaling pathway, which led to a reduction in pro-inflammatory cytokines and markers of liver damage. knu.ac.krnih.gov

Neuroinflammation: Neuroinflammation is a key feature in many neurodegenerative diseases and is often modeled in animals using agents like LPS. frontiersin.orgacs.org These models are characterized by the activation of microglia and increased levels of pro-inflammatory cytokines in the brain. frontiersin.org While direct studies using this compound in neuroinflammation models are not available, the anti-inflammatory properties observed with related compounds in other models suggest this could be a potential area for future investigation.

Pharmacokinetic and Pharmacodynamic Evaluations in Non-Human Organisms

Currently, there is a notable absence of publicly available scientific literature detailing the pharmacokinetic and pharmacodynamic properties of this compound in non-human organisms. Extensive searches of scholarly databases have not yielded any studies that investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound. Consequently, crucial pharmacokinetic parameters such as bioavailability, plasma concentration-time profiles, half-life, and clearance rates in any non-human model have not been documented.

Similarly, research on the pharmacodynamic effects of this compound, which would describe the compound's physiological and biochemical effects on a living organism, remains unpublished. Therefore, information regarding its mechanism of action and the relationship between compound concentration and biological response is not available.

Identification and Validation of Molecular and Biochemical Targets

The molecular and biochemical targets of this compound in non-human systems have not been identified or validated in the available scientific literature. As of the current date, no research has been published that elucidates the specific proteins, enzymes, receptors, or other biological macromolecules with which this compound interacts to produce a biological effect. The process of target identification and validation is fundamental to understanding the mechanism of action of any compound, and for this compound, this information is not yet established in the public domain.

Design, Synthesis, and Reactivity of Derivatives and Analogs of 3 4 Fluoro 3 Methoxyphenyl Phenol

Synthetic Strategies for Structural Diversification of the Biphenyl (B1667301) Core

The construction of the biphenyl core of 3-(4-Fluoro-3-methoxyphenyl)phenol and its analogs is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and high tolerance for various functional groups. rsc.orgkochi-tech.ac.jp

The general strategy involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of the this compound core, this typically involves the reaction of a suitably substituted boronic acid with a halogenated phenolic precursor.

Key Synthetic Approaches:

Suzuki-Miyaura Coupling: This is the most prevalent method for constructing the biphenyl framework. It involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. rsc.orgrsc.org The reaction is initiated by the oxidative addition of the palladium catalyst to the aryl halide. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. kochi-tech.ac.jp The choice of catalyst, ligand, and base can be crucial for achieving high yields and selectivity. kochi-tech.ac.jp For instance, the coupling of (4-fluoro-3-methoxyphenyl)boronic acid with 3-bromophenol (B21344) or its protected derivatives would yield the desired biphenyl structure.

Wurtz-Fittig Reaction: This reaction involves the coupling of two aryl halides in the presence of sodium metal. While historically significant, it is less commonly used now due to the harsh reaction conditions and potential for side reactions. rsc.org

Ullmann Reaction: This method involves the copper-catalyzed coupling of two aryl halides. It is particularly useful for the synthesis of symmetrical biphenyls. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent and a palladium or nickel catalyst to couple with an aryl halide. researchgate.net

Kumada Coupling: This involves the reaction of a Grignard reagent with an aryl halide, typically catalyzed by nickel or palladium. researchgate.net

Stille Coupling: This method employs an organotin reagent to couple with an aryl halide in the presence of a palladium catalyst. researchgate.net

Diazotization-Hydrolysis Approach: An alternative route involves the diazotization of a substituted aniline, such as 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis to generate the corresponding phenol (B47542). google.com This can then be coupled with another aromatic ring.

The diversification of the biphenyl core can be achieved by employing a variety of substituted arylboronic acids and aryl halides in these coupling reactions. This allows for the introduction of different substituents at various positions on both phenyl rings, leading to a diverse library of analogs. researchgate.netnih.gov

Table 7.1: Comparison of Synthetic Strategies for Biphenyl Core Formation

| Reaction | Catalyst/Reagent | Key Features | References |

| Suzuki-Miyaura Coupling | Palladium complexes, Base | Mild conditions, high functional group tolerance, readily available reagents. | rsc.orgkochi-tech.ac.jprsc.org |

| Wurtz-Fittig Reaction | Sodium metal | Harsh conditions, potential for side reactions. | rsc.org |

| Ullmann Reaction | Copper | Good for symmetrical biphenyls. | researchgate.net |

| Negishi Coupling | Palladium or Nickel, Organozinc | Utilizes organozinc reagents. | researchgate.net |

| Kumada Coupling | Nickel or Palladium, Grignard reagent | Employs Grignard reagents. | researchgate.net |

| Stille Coupling | Palladium, Organotin | Uses organotin reagents. | researchgate.net |

Functional Group Modifications on the Phenol and Fluoro-methoxyphenyl Rings

Once the biphenyl core is established, further diversification can be achieved by modifying the existing functional groups: the hydroxyl group of the phenol ring and the fluoro and methoxy (B1213986) groups on the other ring. These modifications can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

Modifications of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be readily converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This modification can alter the hydrogen-bonding capacity and lipophilicity of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound.

Substitution: The hydroxyl group can be replaced with other functional groups through various chemical transformations.

Modifications of the Fluoro-methoxyphenyl Ring:

Demethylation: The methoxy group can be cleaved to yield a hydroxyl group, typically using strong acids like boron tribromide. mdpi.com This introduces another potential site for further functionalization.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, particularly when activated by electron-withdrawing groups on the ring. rsc.org This allows for the introduction of a wide range of substituents. For example, reaction with amines can introduce amino functionalities.

Electrophilic Aromatic Substitution: The aromatic rings of the biphenyl system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, to introduce additional substituents. rsc.org The positions of substitution are directed by the existing functional groups.

Table 7.2: Examples of Functional Group Modifications

| Functional Group | Reaction Type | Reagents | Product Type | References |

| Phenolic -OH | Etherification | Alkyl halide, Base | Ether | |

| Phenolic -OH | Esterification | Carboxylic acid/derivative | Ester | |

| Methoxy -OCH₃ | Demethylation | Boron tribromide | Phenol | mdpi.com |

| Fluoro -F | Nucleophilic Substitution | Amines, Thiols | Substituted amine/thiol | rsc.org |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Ketone | rsc.org |

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound and its analogs, several bioisosteric replacements can be considered.

Bioisosteres for the Phenolic Hydroxyl Group:

Carboxylic Acid: Can mimic the hydrogen bonding and acidic nature of the phenol.

Hydroxamic Acid: Another potential replacement that can engage in similar hydrogen bonding interactions.

Tetrazole: Often used as a bioisostere for a carboxylic acid, and by extension, a phenol, due to its acidic nature and ability to participate in hydrogen bonding.

N-acylsulfonamide: Can also mimic the acidic properties of the phenol.

Bioisosteres for the Methoxy Group:

Other Alkoxy Groups: Varying the alkyl chain length (e.g., ethoxy, propoxy) can fine-tune lipophilicity.

Alkylthio Groups: Can alter electronic properties and metabolic stability.

Halogens: Replacing the methoxy group with a halogen like chlorine or bromine can significantly impact the electronic character of the ring.

Bioisosteres for the Fluoro Group:

Other Halogens: Chlorine and bromine can be used to modulate the electronic and steric properties.

Trifluoromethyl Group: A common bioisostere for a methyl or chloro group, it is strongly electron-withdrawing and can enhance metabolic stability.

Cyano Group: Another electron-withdrawing group that can serve as a bioisostere for fluorine.

The synthesis of these bioisosteric analogs would follow similar synthetic routes as described in section 7.1, utilizing appropriately substituted starting materials.

Development of Radiolabeled Analogs for Imaging Applications (e.g., [18F]fluoromethylated compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of radiolabeled analogs of this compound can provide valuable tools for studying the distribution and target engagement of these compounds.

The most common radionuclide used for this purpose is fluorine-18 (B77423) ([¹⁸F]), due to its favorable decay characteristics (t½ = 109.8 min). The introduction of [¹⁸F] into the molecule is a critical step in the synthesis of a PET tracer.

Strategies for Radiolabeling:

Direct Nucleophilic Fluorination: This involves the direct displacement of a leaving group (e.g., tosylate, mesylate, nitro group) with [¹⁸F]fluoride. This is a widely used method for introducing [¹⁸F] into aromatic rings.

[¹⁸F]Fluoromethylation: An alternative approach is to introduce a [¹⁸F]fluoromethyl group. This can be achieved by reacting a precursor with [¹⁸F]fluoromethylating agents like [¹⁸F]fluoromethyl tosylate or [¹⁸F]fluoromethyl iodide.

Multi-step Synthesis: In some cases, the radiolabeling may be performed on a precursor molecule, which is then elaborated in subsequent steps to the final radiotracer.

The development of a successful PET tracer requires a balance of factors, including high radiochemical yield, specific activity, and appropriate pharmacokinetic properties to allow for clear imaging of the target tissue. The biphenyl scaffold of this compound provides a versatile platform for the design and synthesis of such imaging agents. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 3 4 Fluoro 3 Methoxyphenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-(4-Fluoro-3-methoxyphenyl)phenol and its analogs. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of related phenol (B47542) compounds, the proton of the hydroxyl (-OH) group typically appears as a broad singlet. rsc.org For phenols, this signal is generally observed between 4-7 ppm. libretexts.org Protons on the aromatic rings resonate in the downfield region, usually between 6.0 and 8.0 ppm, with their specific chemical shifts and splitting patterns dictated by the substitution pattern on the rings. rsc.orglibretexts.org For instance, in 3-methoxyphenol, the aromatic protons appear as a multiplet between 6.41-6.50 ppm and a triplet at 7.13 ppm, while the methoxy (B1213986) protons are observed as a singlet at 3.77 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group in phenols typically resonates in the range of 150-160 ppm. rsc.org Aromatic carbons show signals between 110 and 160 ppm. The carbon of the methoxy group in methoxy-substituted phenols usually appears around 55 ppm. rsc.org For example, in 3-methoxyphenol, the carbon signals are observed at 102.2, 104.5, 105.2, 131.5, 155.6, and 161.2 ppm, with the methoxy carbon at 55.3 ppm. rsc.org

¹⁹F NMR: For fluorinated derivatives like this compound, ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine signal provides insights into its electronic surroundings. In similar fluorinated aromatic compounds, the ¹⁹F NMR signal can be influenced by the nature and position of other substituents on the aromatic ring. doi.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenolic Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenol rsc.org | CDCl₃ | 5.30 (s, br, 1H, OH), 6.78-6.94 (m, 3H, Ar-H), 7.18-7.30 (m, 2H, Ar-H) | 115.2, 120.6, 129.5, 155.4 |

| 3-Methoxyphenol rsc.org | CDCl₃ | 3.77 (s, 3H, OCH₃), 5.34 (s, 1H, OH), 6.41-6.50 (m, 3H, Ar-H), 7.13 (t, 1H, Ar-H) | 55.3, 102.2, 104.5, 105.2, 131.5, 155.6, 161.2 |

| 4-Chlorophenol rsc.org | CDCl₃ | 4.87 (s, br, 1H, OH), 6.77 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H) | 116.6, 125.5, 129.4, 154.2 |

| 4-Methylphenol rsc.org | CDCl₃ | 2.25 (s, 3H, CH₃), 4.17 (s, br, 1H, OH), 6.75 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H) | 21.4, 116.3, 130.3, 132.2, 155.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol and the methoxy group would likely be observed between 1260 and 1000 cm⁻¹. The C-F stretching vibration for the fluoro-substituent would be expected in the range of 1000-1400 cm⁻¹. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the substituents on the rings. The presence of the hydroxyl, methoxy, and fluoro groups on the biphenyl (B1667301) system of this compound would be expected to cause shifts in the absorption maxima compared to unsubstituted biphenyl or phenol.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Related Compounds

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretch, broad | 3200-3600 | libretexts.org |

| Aromatic C-H | Stretch | 3000-3100 | orientjchem.org |

| Aromatic C=C | Stretch | 1450-1600 | orientjchem.org |

| Aryl C-O | Stretch | 1260-1180 | |

| Aryl C-F | Stretch | 1400-1000 | orientjchem.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. doi.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Phenols are known to exhibit a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.org The presence of the fluoro and methoxy substituents will also influence the fragmentation, potentially leading to the loss of a methyl radical (·CH₃) or other characteristic fragments. The fragmentation pattern provides valuable information for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative, 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, the crystal structure was stabilized by C-H···π intermolecular interactions. researchgate.net The fluorine-carbon bond length (F1—C8) was determined to be 1.355 (4) Å. researchgate.net Such studies on this compound would reveal the precise conformation of the molecule, including the dihedral angle between the two aromatic rings, and how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties and intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group.

Table 3: Crystallographic Data for a Related Derivative, 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₁₆FNO₃ | researchgate.net |

| Molecular Weight | 361.36 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 5.787 (4) | researchgate.net |

| b (Å) | 7.559 (5) | researchgate.net |

| c (Å) | 19.516 (13) | researchgate.net |

| α (°) | 87.527 (12) | researchgate.net |

| β (°) | 89.946 (12) | researchgate.net |

| γ (°) | 70.380 (11) | researchgate.net |

| Volume (ų) | 802.1 (9) | researchgate.net |

| Z | 2 | researchgate.net |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. For many organic compounds, decomposition occurs at elevated temperatures. For instance, in some coordination polymers, no chemical decomposition was observed up to 200°C. researchgate.net The TGA of a polymer blend of PVC and PS showed that the blend was more thermally stable than the individual polymers. scribd.com The DTA curve would show exothermic or endothermic peaks corresponding to processes like melting, crystallization, or decomposition. These analyses are important for determining the thermal limits of the material.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning electron microscopy (SEM) is used to visualize the surface morphology of a material at the micro- and nanoscale. SEM images of this compound would reveal the shape, size, and surface texture of its crystalline or amorphous solid form. For example, SEM images of reactively sputtered CuxO thin films showed that the films were flat and continuous on a 10x10 µm² scale. researchgate.net This information is valuable for understanding the material's physical properties and for quality control in synthesis and processing.

Exploration of Non Medical Applications and Contributions to Materials Science

Role as Synthetic Intermediates in Fine Chemical Production

The value of a chemical compound as a synthetic intermediate is determined by its reactivity and the versatility of its functional groups. 3-(4-Fluoro-3-methoxyphenyl)phenol possesses several features that suggest its utility as a building block in the synthesis of more complex molecules for various industries. The hydroxyl group can be readily converted into other functional groups, while the fluorine atom and methoxy (B1213986) group can influence the reactivity and properties of the final products. nih.gov